[(5-Methylcyclohexa-1,3-diene-1,3-diyl)bis(oxy)]bis(trimethylsilane)
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Overview
Description
[(5-Methylcyclohexa-1,3-diene-1,3-diyl)bis(oxy)]bis(trimethylsilane) is an organosilicon compound characterized by its unique structure, which includes a cyclohexadiene ring substituted with methyl and trimethylsilane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methylcyclohexa-1,3-diene-1,3-diyl)bis(oxy)]bis(trimethylsilane) typically involves the reaction of 5-methylcyclohexa-1,3-diene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The reaction proceeds via nucleophilic substitution, where the trimethylsilyl chloride reacts with the hydroxyl groups on the cyclohexadiene ring to form the desired product.
Industrial Production Methods
Industrial production of [(5-Methylcyclohexa-1,3-diene-1,3-diyl)bis(oxy)]bis(trimethylsilane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
[(5-Methylcyclohexa-1,3-diene-1,3-diyl)bis(oxy)]bis(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted cyclohexadiene derivatives.
Scientific Research Applications
[(5-Methylcyclohexa-1,3-diene-1,3-diyl)bis(oxy)]bis(trimethylsilane) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in the modification of biomolecules and as a tool in biochemical studies.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(5-Methylcyclohexa-1,3-diene-1,3-diyl)bis(oxy)]bis(trimethylsilane) involves its ability to undergo various chemical transformations. The compound can interact with molecular targets through its reactive sites, leading to the formation of new chemical bonds. The trimethylsilyl groups provide stability and protect the reactive sites during chemical reactions, allowing for controlled and selective transformations.
Comparison with Similar Compounds
[(5-Methylcyclohexa-1,3-diene-1,3-diyl)bis(oxy)]bis(trimethylsilane) can be compared with other similar compounds such as:
Cyclohexa-1,3-diene: A simpler analog without the trimethylsilyl groups, which lacks the stability and reactivity provided by the silyl groups.
5,5-Dimethylcyclohexane-1,3-dione: Another cyclohexadiene derivative with different functional groups, leading to different chemical properties and applications.
The uniqueness of [(5-Methylcyclohexa-1,3-diene-1,3-diyl)bis(oxy)]bis(trimethylsilane) lies in its combination of a cyclohexadiene ring with trimethylsilyl groups, providing both stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
61838-65-1 |
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Molecular Formula |
C13H26O2Si2 |
Molecular Weight |
270.51 g/mol |
IUPAC Name |
trimethyl-(3-methyl-5-trimethylsilyloxycyclohexa-1,5-dien-1-yl)oxysilane |
InChI |
InChI=1S/C13H26O2Si2/c1-11-8-12(14-16(2,3)4)10-13(9-11)15-17(5,6)7/h8,10-11H,9H2,1-7H3 |
InChI Key |
PDOZUBUOGRQPDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(=C1)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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